Phenyl (2-methylpyridin-4-yl)carbamate
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Overview
Description
Phenyl (2-methylpyridin-4-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (2-methylpyridin-4-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-methylpyridin-4-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl (2-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The phenyl and pyridinyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Phenyl (2-methylpyridin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the design of prodrugs and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of phenyl (2-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Phenyl (2-methylpyridin-4-yl)carbamate can be compared with other carbamates and related compounds:
Phenyl N-methyl-N-(2-pyridyl)carbamate: Similar structure but with a methyl group on the nitrogen atom.
Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate: Contains a pyrimidinyl group instead of a pyridinyl group, used in antitumor drugs.
N-Substituted carbamates: Various derivatives with different substituents on the nitrogen atom, affecting their chemical and biological properties.
Properties
IUPAC Name |
phenyl N-(2-methylpyridin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-9-11(7-8-14-10)15-13(16)17-12-5-3-2-4-6-12/h2-9H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQFXJNXGPELMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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